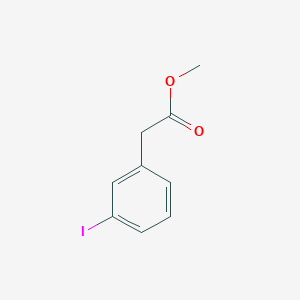![molecular formula C24H28N4OS B2530513 2-((8-méthyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]déca-1,3-diène-2-yl)thio)-N-(m-tolyl)acétamide CAS No. 1215331-01-3](/img/structure/B2530513.png)
2-((8-méthyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]déca-1,3-diène-2-yl)thio)-N-(m-tolyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((8-Methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound with a spirocyclic structure containing multiple aromatic and heterocyclic rings. This compound belongs to the class of spiro-triazaspiro compounds and possesses significant potential in various fields of scientific research due to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, the compound serves as a probe for studying enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine
In medicine, preliminary studies indicate potential as a pharmaceutical agent with applications in treating various conditions, including microbial infections, inflammation, and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be utilized in the synthesis of dyes, pigments, and other chemical products requiring precise control over their structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide typically involves a multi-step process:
Formation of the spirocyclic triazine intermediate through cyclization of appropriate precursors under controlled conditions.
Introduction of the p-tolyl and m-tolyl groups through substitution reactions.
Functionalization with the acetamide moiety via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Scale-up processes would emphasize efficiency and cost-effectiveness, potentially utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or nitrates.
Reduction: : Reduction reactions can target the aromatic rings, resulting in dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or permanganates.
Reduction: : Catalytic hydrogenation using palladium on carbon or other catalysts.
Substitution: : Halogenation using chlorides or bromides, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidized derivatives such as sulfoxides or sulfonic acids.
Reduced products like dihydro derivatives.
Substituted analogs with various functional groups enhancing biological activity or altering physical properties.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure allows for unique binding modes, enhancing affinity and selectivity. For instance, its interaction with certain enzymes may inhibit their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives: : Share the spirocyclic core but differ in the substituent groups.
Tolyl-substituted acetamides: : Have similar functional groups but lack the spirocyclic structure.
Spiro compounds with different heteroatoms: : Incorporate different elements such as oxygen or sulfur in the spirocyclic ring, affecting their reactivity and properties.
Highlighting Uniqueness
Compared to similar compounds, 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups and spirocyclic core. This distinct structure enables specific interactions with biological targets and offers versatile reactivity, making it a valuable compound for diverse scientific research applications.
Propriétés
IUPAC Name |
2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-7-9-19(10-8-17)22-23(27-24(26-22)11-13-28(3)14-12-24)30-16-21(29)25-20-6-4-5-18(2)15-20/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNZYPRCUSIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)


![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)
